molecular formula C23H28O7 B191777 Magnolin CAS No. 31008-18-1

Magnolin

Cat. No. B191777
CAS RN: 31008-18-1
M. Wt: 416.5 g/mol
InChI Key: MFIHSKBTNZNJIK-RZTYQLBFSA-N
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Description

Magnolin is a natural compound abundantly found in Magnolia flos . It has been identified as a major active component exhibiting anti-oxidative, anti-inflammatory, and neuroprotective effects .


Synthesis Analysis

Magnolin is a tetrahydrofurofuranoid lignan found in Magnoliae Flos . It has been demonstrated to inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 activities in human liver microsomes .


Molecular Structure Analysis

Magnolin’s molecular formula is C23H28O7 . It directly targets and inhibits ERK1 and ERK2 kinase activities by competing with adenosine triphosphate in an active pocket .


Chemical Reactions Analysis

Magnolin has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways .


Physical And Chemical Properties Analysis

Magnolin is a white crystalline powder . Its molecular weight is 416.46 .

Scientific Research Applications

Cancer Research

Magnolin has been found to have significant applications in the field of cancer research .

Summary of Application

Magnolin has demonstrated anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways .

Methods of Application

In experimental models, magnolin’s effects were studied by observing its impact on cell migration, invasion, and the ERKs/RSK2 signaling pathway. This involved techniques such as wound healing assays, Boyden Chamber assays, zymography, Western blotting, real-time PCR, and immunocytofluorescence .

Results or Outcomes

Magnolin showed robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways in various non- and pre-clinical experimental models . It was found to inhibit cell migration and invasion by targeting the ERKs/RSK2 signaling pathway .

Anti-Inflammatory Research

Magnolin has also been used in anti-inflammatory research .

Summary of Application

Magnolin is known for its extensive biological activities, including anti-inflammatory effects. It has been traditionally used in oriental medicine to treat headaches, nasal congestion, and anti-inflammatory reactions .

Methods of Application

The anti-inflammatory effects of magnolin were studied by observing its impact on the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by inhibiting extracellular signal-regulated kinases (ERKs) .

Results or Outcomes

Magnolin was found to inhibit NF-κB transactivation activity by suppressing the ERKs/RSK2 signaling pathway . It also abrogated the increase in EGF-induced COX-2 protein levels .

Cardiovascular Protection

Magnolin has been found to have significant applications in the field of cardiovascular research .

Summary of Application

Magnolin has demonstrated cardiovascular protective effects in numerous experimental models .

Methods of Application

The cardiovascular protective effects of magnolin were studied by observing its impact on various cardiovascular parameters in experimental models .

Results or Outcomes

Magnolin showed robust cardiovascular protective activity in various experimental models, making it a promising plant-derived option for further clinical research .

Neuroprotection

Magnolin has also been used in neuroprotection research .

Summary of Application

Magnolin is known for its extensive biological activities, including neuroprotective effects .

Methods of Application

The neuroprotective effects of magnolin were studied by observing its impact on various neurological parameters in experimental models .

Results or Outcomes

Magnolin was found to exhibit neuroprotective activity in various experimental models, making it a promising plant-derived option for further clinical research .

Antiangiogenesis Research

Magnolin has been found to have significant applications in the field of antiangiogenesis research .

Summary of Application

Magnolin has demonstrated antiangiogenesis effects in numerous experimental models .

Methods of Application

The antiangiogenesis effects of magnolin were studied by observing its impact on various angiogenesis parameters in experimental models .

Results or Outcomes

Magnolin showed robust antiangiogenesis activity in various experimental models, making it a promising plant-derived option for further clinical research .

Gastrointestinal Protection

Magnolin has also been used in gastrointestinal protection research .

Summary of Application

Magnolin is known for its extensive biological activities, including gastrointestinal protective effects .

Methods of Application

The gastrointestinal protective effects of magnolin were studied by observing its impact on various gastrointestinal parameters in experimental models .

Results or Outcomes

Magnolin was found to exhibit gastrointestinal protective activity in various experimental models, making it a promising plant-derived option for further clinical research .

Safety And Hazards

Magnolin should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling magnolin .

Future Directions

Magnolin has shown robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways in various non- and pre-clinical experimental models . This makes it a promising plant-derived chemotherapeutic option for further clinical research .

properties

IUPAC Name

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHSKBTNZNJIK-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953134
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medioresinol dimethyl ether

CAS RN

31008-18-1
Record name Magnolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDIORESINOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
CJ Lee, MH Lee, SM Yoo, KI Choi… - Bmc …, 2015 - bmccancer.biomedcentral.com
… Magnolin is a natural compound abundantly found in … Our recent results have demonstrated that magnolin targets the active … The aim of this study is to evaluate the effects of magnolin on …
Number of citations: 55 bmccancer.biomedcentral.com
H Yu, S Yin, S Zhou, Y Shao, J Sun, X Pang… - Cell death & …, 2018 - nature.com
… Furthermore, magnolin-induced autophagy … magnolin induces autophagy and cell cycle arrest through LIF/Stat3/Mcl-1 pathway in CRCs. Our results also have revealed that magnolin …
Number of citations: 41 www.nature.com
DK Patel - Pharmacological Research-Modern Chinese Medicine, 2022 - Elsevier
… the preventive and therapeutic potential of magnolin in medicine. Scopus, … of magnolin using the term herbal medicine, lignan, magnolin, and phytochemical. Analytical data of magnolin …
Number of citations: 4 www.sciencedirect.com
Y Huang, X Zou, X Zhang, F Wang, W Zhu… - Biomedicine & …, 2017 - Elsevier
… to investigate whether or not magnolin can inhibit the growth of … To elucidate the possible mechanism by which magnolin … using Western blot 48 h after magnolin-treatment of the cells. …
Number of citations: 15 www.sciencedirect.com
NJ Kim, WY Song, SD Yoo, SR Oh, HK Lee… - Archives of pharmacal …, 2010 - Springer
This study was first conducted to characterize the intravenous and oral pharmacokinetics of magnolin, a major pharmacologically active ingredient of Magnolia fargesii, at various doses …
Number of citations: 10 link.springer.com
F Wang, G Zhang, Y Zhou, D Gui, J Li, T Xing… - … medicine and cellular …, 2014 - hindawi.com
… We hypothesize that Magnolin could … Magnolin might protect against CIN in rats due to antioxidant and antiapoptotic effects. The aim of this study was to investigate whether Magnolin …
Number of citations: 34 www.hindawi.com
DK Kim, KH Liu, JH Jeong, HY Ji, SR Oh, HK Lee… - Xenobiotica, 2011 - Taylor & Francis
… We aimed to identify the metabolites of magnolin formed from in vitro incubation of magnolin with … the CYP enzymes responsible for magnolin metabolism in human liver microsomes. …
Number of citations: 12 www.tandfonline.com
J Wang, S Zhang, K Huang, L Shi… - Chemical and …, 2020 - jstage.jst.go.jp
The aim of this study was to evaluate the effects of Magnolin (MGL) on inhibition of human breast cancer cells, and explore the underlying molecular mechanisms. The viability of the …
Number of citations: 8 www.jstage.jst.go.jp
AM Sayed, SS El-Hawary, UR Abdelmohsen… - Food & Function, 2022 - pubs.rsc.org
… magnolin structure has good affinity towards the MMP3's active site and can achieve significantly stable binding inside it. Accordingly, upon experimental validation, magnolin … magnolin …
Number of citations: 4 pubs.rsc.org
CJ Lee, HS Lee, HW Ryu, MH Lee, JY Lee, Y Li… - …, 2014 - academic.oup.com
… To decipher the inhibitory signaling pathway(s) of cell proliferation by magnolin, we hypothesized that magnolin might suppress the ERKs/RSKs signaling pathway because magnolin …
Number of citations: 30 academic.oup.com

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